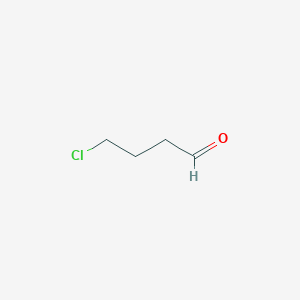

4-Chlorobutanal

Übersicht

Beschreibung

4-Chlorobutanal, also known as 4-chloro-2-butanone, is a synthetic organic compound with the chemical formula C4H7ClO. It is a colorless liquid with a pungent odor and a boiling point of 144°C. This compound is a versatile compound that is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in analytical chemistry, and as a precursor for the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

4-Chlorobutanal: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Aufgrund seiner Reaktivität als Aldehyd wird es häufig zur Herstellung verschiedener organischer Verbindungen verwendet. Es kann nukleophile Additionsreaktionen eingehen, um Alkohole zu bilden, und es wird auch zur Synthese von Gamma-Lactonen verwendet, die in der Pharmazie und in der Parfümerie nützlich sind .

Pharmazeutische Forschung

In der pharmazeutischen Forschung dient This compound als Vorläufer bei der Synthese von pharmazeutisch wirksamen Stoffen (APIs). Seine Einarbeitung in Arzneimittelmoleküle kann ihre pharmakokinetischen Eigenschaften, wie Löslichkeit und metabolische Stabilität, deutlich verändern .

Chemische Industrie

Die chemische Industrie verwendet This compound zur Herstellung von Agrochemikalien, Farbstoffen und anderen Industriechemikalien. Seine halogenierte Struktur macht es zu einem vielseitigen Baustein für die Synthese komplexerer Moleküle .

Umweltwissenschaften

This compound: wird auf seine Auswirkungen auf die Umwelt untersucht, insbesondere im Hinblick auf seine Abbaubarkeit und das Potenzial zur Bildung persistenter organischer Schadstoffe. Die Forschung auf diesem Gebiet zielt darauf ab, alle negativen Umweltauswirkungen zu verstehen und zu mindern .

Materialwissenschaften

In den Materialwissenschaften wird This compound auf seine Rolle bei der Entwicklung neuer Materialien wie Polymere und Harze untersucht. Seine funktionelle Gruppe ermöglicht Vernetzung, wodurch die Eigenschaften von Materialien verbessert werden können .

Biochemische Forschung

Biochemiker untersuchen This compound, um seine Wechselwirkungen mit biologischen Systemen zu verstehen. Dazu gehören seine Rolle als synthetisches Zwischenprodukt bei der Herstellung von Biomolekülen und seine Auswirkungen auf enzymatische Reaktionen .

Analytische Chemie

This compound: wird in der analytischen Chemie als Standard oder Reagenz in verschiedenen chemischen Analysen verwendet. Seine wohldefinierten Eigenschaften machen es für Kalibrierung und Tests in der Spektroskopie und Chromatographie geeignet .

Agrochemische Forschung

In der agrochemischen Forschung ist This compound an der Synthese neuer Pestizide und Herbizide beteiligt. Seine halogenierte Natur kann zur Entwicklung von Verbindungen mit spezifischen Wirkungsmechanismen gegen Schädlinge und Unkräuter beitragen .

Wirkmechanismus

Target of Action

It is known that similar compounds such as chlorobutanol interact with cell membranes .

Mode of Action

As a detergent, Chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis . It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity

Pharmacokinetics

Chlorobutanol has a long terminal half-life of 37 days, limiting its use as a sedative due to the considerable accumulation that will occur following multiple dosing

Result of Action

Chlorobutanol is known to cause cell lysis and induce cell toxicity

Eigenschaften

IUPAC Name |

4-chlorobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQLCJMCQWQQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976944 | |

| Record name | 4-Chlorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6139-84-0 | |

| Record name | 6139-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

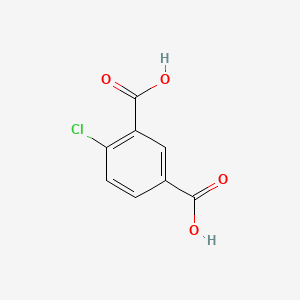

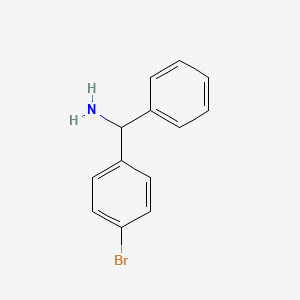

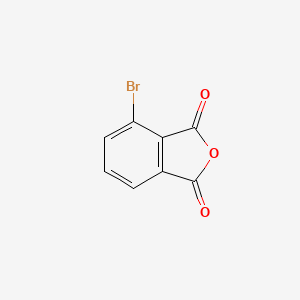

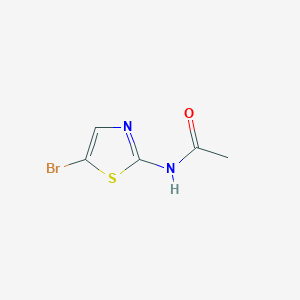

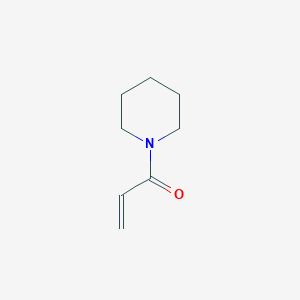

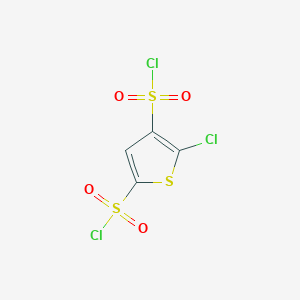

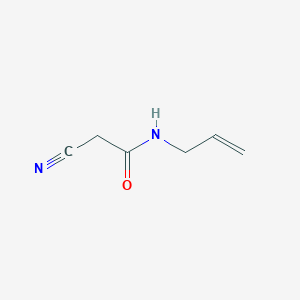

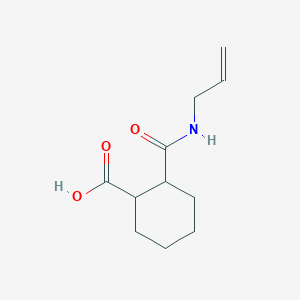

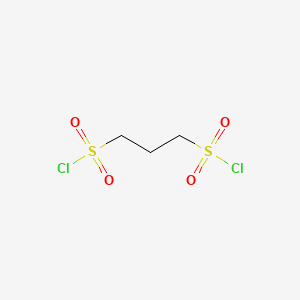

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of 4-Chlorobutanal?

A1: this compound serves as a key building block in synthesizing various compounds. It is frequently employed in reactions such as acetalization [, , ], ring-opening chloridization [], and nucleophilic substitution []. These reactions contribute to the synthesis of diverse molecules, including pharmaceuticals, natural products, and other valuable chemicals.

Q2: Can you provide an example of this compound's use in natural product synthesis?

A2: Researchers have successfully utilized this compound in the total synthesis of Mycalamide B, a potent antitumor agent isolated from the Mycale sponge []. This synthesis highlights the compound's utility in constructing complex molecules with potential therapeutic applications.

Q3: How is this compound utilized in the synthesis of heterocyclic compounds?

A3: this compound plays a crucial role in synthesizing the core ring systems of yuzurimine-type Daphniphyllum alkaloids []. The compound's reaction with hydroxylamine generates intermediate nitrones that undergo a sequence of cyclization and cycloaddition reactions, ultimately forming the desired heterocyclic framework.

Q4: Are there any studies focusing on the synthesis of this compound itself?

A4: Yes, research has explored efficient methods for synthesizing this compound [, , , ]. These methods often involve readily available starting materials and explore different synthetic routes to optimize yield and practicality for potential industrial applications.

Q5: What is the role of this compound in synthesizing tryptamine derivatives?

A5: this compound serves as a crucial precursor in the Grandberg Tryptamine Synthesis [, ]. It reacts with arylhydrazines to form indole rings, the core structure of tryptamine derivatives, which are essential building blocks for various pharmaceuticals and bioactive compounds.

Q6: Has the reactivity of this compound been investigated?

A6: Research has examined the neighboring group effect in this compound and its derivatives []. This research provides insights into the compound's reactivity and its behavior in various chemical reactions.

Q7: Are there alternative synthetic routes for reactions involving this compound?

A7: Yes, alternative synthetic methods utilizing phase-transfer catalysis have been explored for reactions typically employing this compound. This approach has been successfully applied to synthesize formylcyclopropane and alkyl cyclopropyl ketones [].

Q8: Have electrochemical methods been investigated in the context of this compound?

A8: Electrochemical oxidation techniques have been explored using this compound as a model substrate [, ]. These studies utilize N-oxopiperidinium salts as mediators in a two-phase system, offering alternative approaches for specific chemical transformations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.